Lespeflorin B3 Lespeflorin B3 Lespeflorin B3 is a trihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 3, 7 and 4' and prenyl groups at positions 6, 8 and 3'. Isolated from the roots of Lespedeza floribunda, it acts as a melanin synthesis inhibitor. It has a role as a metabolite and a melanin synthesis inhibitor. It is a member of dihydroflavonols, a trihydroxyflavanone, a secondary alpha-hydroxy ketone and a member of 4'-hydroxyflavanones. It derives from a (2S)-flavanone.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1944979
InChI: InChI=1S/C30H36O5/c1-17(2)7-10-20-15-22(12-14-25(20)31)29-28(34)27(33)24-16-21(11-8-18(3)4)26(32)23(30(24)35-29)13-9-19(5)6/h7-9,12,14-16,28-29,31-32,34H,10-11,13H2,1-6H3/t28-,29+/m0/s1
SMILES:
Molecular Formula: C30H36O5
Molecular Weight: 476.6 g/mol

Lespeflorin B3

CAS No.:

Cat. No.: VC1944979

Molecular Formula: C30H36O5

Molecular Weight: 476.6 g/mol

* For research use only. Not for human or veterinary use.

Lespeflorin B3 -

Specification

Molecular Formula C30H36O5
Molecular Weight 476.6 g/mol
IUPAC Name (2R,3R)-3,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C30H36O5/c1-17(2)7-10-20-15-22(12-14-25(20)31)29-28(34)27(33)24-16-21(11-8-18(3)4)26(32)23(30(24)35-29)13-9-19(5)6/h7-9,12,14-16,28-29,31-32,34H,10-11,13H2,1-6H3/t28-,29+/m0/s1
Standard InChI Key IKKCPYPLJMVWMP-URLMMPGGSA-N
Isomeric SMILES CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)CC=C(C)C)C
Canonical SMILES CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(C(C2=O)O)C3=CC(=C(C=C3)O)CC=C(C)C)C

Introduction

Table 1: Molecular Characteristics of Lespeflorin B3

PropertyValue/Description
Molecular FormulaC₂₅H₂₆O₆
Molecular Weight476.60 g/mol
SMILES NotationCC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(C(C2=O)O)C3=CC=C(C=C3)O)C
Core StructurePterocarpan (benzofurochromen) with prenyl, hydroxyl, and methoxy substituents
Key Functional Groups8-Prenyl, 3-methoxy, 9-hydroxy, 2-keto, and 10-hydroxy groups (inferred from SMILES)

The structure includes a dihydrobenzofuran ring fused to a chromen moiety. The prenyl group (C₅H₉) at position 10 and methoxy groups at specific positions enhance lipophilicity, potentially influencing bioavailability and target binding.

Source and Isolation

Lespeflorin B3 is primarily isolated from the roots of Lespedeza floribunda, a plant used in traditional medicine for its antimicrobial and antioxidant properties. Its isolation typically involves:

  • Chromatographic purification: Column chromatography followed by HPLC .

  • Spectroscopic identification: NMR and mass spectrometry to confirm structural details .

Table 2: Comparative Analysis of Lespeflorin B3 and Related Compounds

CompoundKey FeaturesReported ActivitiesSource
Lespeflorin B38-Prenyl, 3-methoxy, 9-hydroxyHypothetical: Antioxidant, estrogenic
Lespeflorin G83,9-Dimethoxy, 8-hydroxy, 10-prenylMelanin synthesis inhibition Lespedeza floribunda
8-HHPHydroxyhomopterocarpanEstrogenic activity (ERα binding) Mauritia flexuosa

Research Challenges and Future Directions

  • Bioactivity Studies:

    • Estrogenic Activity: Testing ERα/ERβ binding affinity and MCF-7 cell proliferation assays, as done for related hydroxypterocarpans .

    • Anticancer Potential: Evaluating cytotoxicity against prostate or breast cancer cell lines, following protocols used for Lespeflorin I derivatives .

  • Synthetic Modifications:

    • Derivative Synthesis: Introducing hydroxyl or methoxy groups to enhance solubility or target specificity, as seen in Psoralidin derivatives .

  • Mechanistic Insights:

    • Metabolic Pathways: Investigating phase I/II metabolism to predict pharmacokinetics.

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